5,5,5-Trifluoropentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

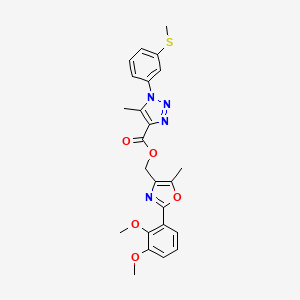

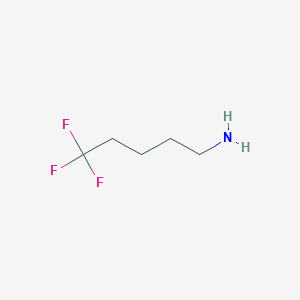

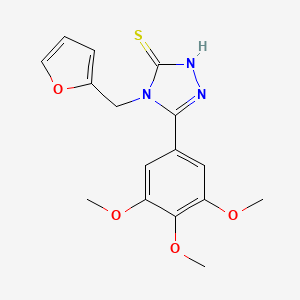

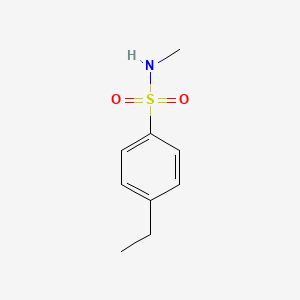

5,5,5-Trifluoropentan-1-amine is a chemical compound with the molecular formula C5H10F3N . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The compound can be obtained from various suppliers, and it is usually available in the form of a powder .Molecular Structure Analysis

The molecular structure of this compound consists of a pentane chain with three fluorine atoms attached to the fifth carbon atom and an amine group attached to the first carbon atom . The molecular weight of this compound is 141.13 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted boiling point of 96.0±40.0 °C and a predicted density of 1.076±0.06 g/cm3 . The pKa of this compound is predicted to be 10.16±0.10 .科学的研究の応用

Selective Gas/Vapor Sorption and Nanomolar Sensing

The design of an amine-functionalized luminescent metal-organic framework (MOF) demonstrates selective gas/vapor sorption capabilities, including the ability to selectively adsorb CO2 over N2 and H2. This framework also showcases ultrafast and highly sensitive detection of 2,4,6-trinitrophenol (TNP) in water, with potential implications for environmental monitoring and security applications (Das & Mandal, 2018).

Catalyst-Free Trifluoroethylation of Amines

A practical, catalyst-free approach for the trifluoroethylation of amines presents a significant advancement in medicinal chemistry. This method allows for the manipulation of amine physicochemical properties through the introduction of fluorine, enhancing chemical stability, bioavailability, and binding affinity in drug candidates (Andrews, Faizova, & Denton, 2017).

Synthesis of Fluorinated Pyrroles

The development of a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles highlights the utility of 5,5,5-Trifluoropentan-1-amine in heterocyclic chemistry. This process involves the heterocyclization reaction of trifluoropentenones with amines, offering a straightforward route to a class of compounds with potential applications in pharmaceuticals and materials science (Aquino et al., 2015).

Guanylation Reaction Catalysis

Tris(pentafluorophenyl)borane is utilized as an efficient catalyst in the guanylation reaction of amines, demonstrating the role of this compound in facilitating reactions under mild conditions. This method underscores the importance of fluorinated compounds in the development of new catalytic processes (Antiñolo et al., 2016).

Metal-Free Reduction of Amides

The application of tris(pentafluorophenyl)boron in the metal-free reduction of secondary and tertiary N-phenyl amides by hydrosilylation offers a new approach to amide reduction. This showcases the versatility of fluorinated compounds in promoting reductions that are tolerant of various functional groups (Chadwick, Kardelis, Lim, & Adronov, 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

5,5,5-trifluoropentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c6-5(7,8)3-1-2-4-9/h1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKYHJIINJMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)